1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
Description
1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a pyridazine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a 3-methylphenyl substituent at the 6-position of the pyridazine ring, with an acetyl group at the 3-position. The 3-methylphenyl group contributes to lipophilicity, influencing solubility and intermolecular interactions. While direct pharmacological data for this compound is absent in the provided evidence, structurally related analogs (e.g., piperazine-containing derivatives) are highlighted in medicinal chemistry research for their bioactivity .
Properties
Molecular Formula |
C14H11F3N2O |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
1-[6-(3-methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C14H11F3N2O/c1-8-4-3-5-10(6-8)12-7-11(14(15,16)17)13(9(2)20)19-18-12/h3-7H,1-2H3 |
InChI Key |
UZZKYMKSMQVYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Substitution with Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts acylation reaction using a methylphenyl ketone and a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The -CF₃ group in the target compound stabilizes the pyridazine ring via inductive effects, reducing electron density and altering reactivity compared to non-fluorinated analogs. This contrasts with the electron-donating methyl group in 4-methylphenyl derivatives .
- Azepane-containing analogs (logD = 5.5) exhibit higher lipophilicity .
- Acidity/Basicity : The azepane substituent (pKa ~15.96) introduces weak basicity, while the nitro group in ortho-substituted derivatives may lower pKa due to resonance effects .
Biological Activity
Overview
1,2,2-Trimethylcyclopropan-1-amine, also known as N,2,2-trimethylcyclopropan-1-amine hydrochloride, is a synthetic compound with the molecular formula C₆H₁₄ClN. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research.
1,2,2-Trimethylcyclopropan-1-amine is characterized by its unique cyclopropane structure that includes three methyl groups attached to the cyclopropane ring. This structural configuration influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClN |
| Molecular Weight | 135.64 g/mol |
| State at Room Temperature | Liquid |
| Solubility | Soluble in water |
The biological activity of 1,2,2-trimethylcyclopropan-1-amine primarily stems from its amine group, which can engage in hydrogen bonding and ionic interactions with various biological molecules. This interaction may modulate enzyme activities and influence biochemical pathways. The compound has been investigated for its potential role as a ligand in receptor binding and enzyme inhibition studies.
Enzyme Interaction
Research indicates that 1,2,2-trimethylcyclopropan-1-amine can interact with specific enzymes, potentially influencing their catalytic activities. For instance:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may have therapeutic implications.
Case Studies
Several studies have explored the biological effects of 1,2,2-trimethylcyclopropan-1-amine:
- Anticancer Activity : A study investigated the anticancer properties of this compound in vitro. Results indicated that it exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of 1,2,2-trimethylcyclopropan-1-amine against oxidative stress-induced neuronal cell death .
- Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, revealing insights into its potential use as a pharmacological agent .
Applications in Research
The versatility of 1,2,2-trimethylcyclopropan-1-amine extends to several scientific applications:
- Synthetic Chemistry : It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
- Biological Research : Its role in enzyme inhibition and receptor interactions makes it valuable for studying biological pathways and mechanisms.
Comparison with Similar Compounds
To understand the unique properties of 1,2,2-trimethylcyclopropan-1-amine, it is beneficial to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropane ring with one amine | Moderate activity; less potent than trimethyl variant |
| 1,1-Dimethylcyclopropan-1-amine | Two methyl groups on cyclopropane | Similar activity; less stability |
| 2,2-Dimethylcyclopropan-1-amine | Two methyl groups at different positions | Varies; often less active than trimethyl variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
